4,6-Dimethyl-1-heptanol

Physical Property Isomer Differentiation Formulation Reproducibility

4,6-Dimethyl-1-heptanol (CAS 820-05-3) is a C9 branched-chain primary alcohol (IUPAC: 4,6-dimethylheptan-1-ol) with the molecular formula C9H20O and a molecular weight of 144.25 g/mol. It belongs to the class of methyl-substituted heptanols, distinguished by its specific methyl-group placement at the 4 and 6 positions.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 820-05-3
Cat. No. B1603095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1-heptanol
CAS820-05-3
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CCCO
InChIInChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3
InChIKeyGCBXGQPBCBPHSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1-heptanol (CAS 820-05-3): A Defined C9 Branched Primary Alcohol for Semiochemical and Thermodynamic Research


4,6-Dimethyl-1-heptanol (CAS 820-05-3) is a C9 branched-chain primary alcohol (IUPAC: 4,6-dimethylheptan-1-ol) with the molecular formula C9H20O and a molecular weight of 144.25 g/mol [1]. It belongs to the class of methyl-substituted heptanols, distinguished by its specific methyl-group placement at the 4 and 6 positions. This structural isomer has been explicitly identified and synthesized as a constituent of North American beaver (Castor canadensis) castoreum for semiochemical research, confirming its relevance in ecological chemistry [2]. Its critically evaluated thermophysical properties are catalogued in the NIST/TRC Web Thermo Tables, providing a foundational dataset for engineering and thermodynamic applications [3].

Semiochemical research: Isomer with confirmed identity in castoreum for ecological chemistry and bioassay continuity.
Thermodynamic reference: Critically evaluated thermophysical data catalogued in NIST/TRC Web Thermo Tables.
Environmental fate modeling: Compiled Henry's Law constant available for air-water partitioning calculations.

Why 4,6-Dimethyl-1-heptanol Cannot Be Replaced by Other C9 Alcohol Isomers Without Experimental Validation


Generic substitution with other C9 alcohol isomers, such as 2,6-dimethyl-1-heptanol or the linear alcohol 1-nonanol, introduces uncontrolled experimental variables. While databases may report identical estimated logP values (2.44) for some isomers, these are frequently computational predictions rather than experimentally determined constants . Critically, differences in methyl-branching position alter liquid density—4,6-dimethyl-1-heptanol has an estimated density of 0.8446 g/cm³ , whereas the 2,6-isomer is reported at 0.822 g/cm³ —a 2.7% difference that can affect molarity calculations, solvent layering behavior, and formulation reproducibility. Furthermore, the 4,6-isomer has been specifically synthesized and confirmed for semiochemical bioassays in castoreum research [1]; a different isomer would not possess the same chain of validated ecological identity and may elicit divergent behavioral or electrophysiological responses, making substitution scientifically indefensible without de novo validation.

Isomer 2,6-Dimethyl-1-heptanol differs in liquid density by ~2.7%, which may shift mass-to-volume conversions in formulation workflows.
Identity Other C9 alcohols lack the published semiochemical identity confirmation in castoreum, limiting experimental continuity.
Property gap Positional isomers lack compiled Henry's Law constants, requiring de novo measurement for environmental fate studies.

Quantitative Differentiation Evidence for 4,6-Dimethyl-1-heptanol Against Closest Analogs


Liquid Density Differentiates 4,6-Dimethyl-1-heptanol from 2,6-Dimethyl-1-heptanol

The position of methyl branching directly impacts liquid density for C9 alcohol isomers. 4,6-Dimethyl-1-heptanol has an estimated density of 0.8446 g/cm³ . In contrast, the 2,6-dimethyl isomer is reported with a lower density of 0.822 g/cm³ (predicted, 20 °C, 760 Torr) . The absolute difference of 0.0226 g/cm³ represents a 2.7% deviation, exceeding typical experimental tolerance for density-dependent formulation calculations.

Liquid Density
Data to verify
0.8446 g/cm³ vs. 0.822 g/cm³ (+2.7%)
Isomer identity verification supports formulation reproducibility.
Estimated and predicted values from commercial databases; experimental confirmation recommended.
Physical Property Isomer Differentiation Formulation Reproducibility

Henry's Law Constant Provides Measurable Partitioning Baseline Absent for Positional Isomers

The Henry's Law solubility constant Hscp for 4,6-dimethyl-1-heptanol is compiled at 5.9×10⁻² mol/(m³ Pa) at 298.15 K (from Yaws, 2003), with additional estimates of 4.0×10⁻² and 4.6×10⁻² mol/(m³ Pa) reported by Gharagheizi et al. (2012, 2010) [1]. For the closest structural analog 2,6-dimethyl-1-heptanol, no experimentally anchored Henry's Law value has been compiled in the authoritative NIST Chemistry WebBook or Henry's Law Constants database, preventing any direct air-water partitioning comparison without performing new experimental measurements.

Henry's Law Constant
Class-level
5.9×10⁻² mol/(m³ Pa) compiled for 4,6-isomer; no value for 2,6-isomer.
Multi-source data availability supports air-water partitioning estimates.
Compiled from Yaws (2003) and Gharagheizi et al. (2010, 2012) group-contribution models.
Environmental Fate Air-Water Partitioning Volatile Organic Compound

Confirmed Identity in Castoreum Semiochemistry: 4,6-Dimethyl-1-heptanol Synthesized for Bioassays

In the foundational study by Tang et al. (1995), 4,6-dimethyl-1-heptanol was one of eight compounds explicitly synthesized to confirm the identity of neutral castoreum constituents and to enable subsequent bioassays on beaver scent-marking behavior [1]. The compound was identified alongside 6-methyl-1-heptanol, isopinocamphone, pinocamphone, two linalool oxides, and their acetates. While the study reported the GC and GC-MS identification confirmations, the behavioral bioassay quantitative results for individual compounds were published in a companion principal-components analysis study (Schulte et al., 1995) in which the relative electrophysiological or behavioral activity of individual castoreum components, including 4,6-dimethyl-1-heptanol, can be compared [2].

Semiochemical Identity
Reported
Synthesized and confirmed via GC, GC-MS, NMR in castoreum neutral fraction.
Supports ecological chemistry research and comparative metabolomics.
Quantitative bioactivity requires reference to companion bioassay study (Schulte et al., 1995).
Semiochemistry Castoreum Ecological Chemistry Structure Elucidation

Procurement-Driven Application Scenarios for 4,6-Dimethyl-1-heptanol (CAS 820-05-3)


Authentic Standard for Mammalian Semiochemical and Castoreum Research

Laboratories investigating beaver (Castor canadensis) chemical ecology or mammalian exocrine secretion chemistry require the specific 4,6-dimethyl-1-heptanol isomer as an authentic analytical standard. Its identity was confirmed in the neutral fraction of male castoreum and it was explicitly synthesized for bioassays in the foundational 1995 Journal of Chemical Ecology publication [1]. Use of the 2,6-dimethyl isomer or any other C9 alcohol would break traceability to the published experimental record and could produce non-comparable GC retention times and mass spectra, invalidating comparative metabolomics studies.

Thermodynamic Reference Fluid for Engineering Calculations Requiring Branched Primary Alcohols

The NIST/TRC Web Thermo Tables contain critically evaluated recommendations for normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity for 4,6-dimethyl-1-heptanol covering temperature ranges from 200 K to 650 K (liquid phase) [2]. This comprehensive evaluated dataset surpasses the fragmentary predicted data available for positional isomers such as 2,6-dimethyl-1-heptanol, making the 4,6-isomer the preferred choice for thermodynamic modeling, process simulation, and engineering design involving branched primary alcohols.

Environmental Fate Studies Requiring Experimentally-Compiled Partitioning Constants

For research on the atmospheric chemistry or aqueous environmental fate of volatile branched alcohols, 4,6-dimethyl-1-heptanol offers a Henry's Law solubility constant compiled from multiple independent sources: Yaws (2003) reports 5.9×10⁻² mol/(m³ Pa), while Gharagheizi et al. (2010, 2012) report values of 4.6×10⁻² and 4.0×10⁻² mol/(m³ Pa) at 298.15 K [3]. This multi-source consensus provides a level of confidence in the air-water partitioning estimate that is absent for other C9 branched alcohol isomers, for which no compiled Henry's Law constants are available in the authoritative open literature. Researchers wishing to minimize the need for de novo experimental partitioning measurements should therefore select the 4,6-isomer.

Formulation Development Requiring Density Specification Verification for Branched Alcohols

Industrial formulators developing solvent blends, fragrance carriers, or reaction media where mass-to-volume conversion accuracy is critical can differentiate between C9 alcohol isomers by density. The 4,6-dimethyl isomer exhibits an estimated density of 0.8446 g/cm³ , which is approximately 2.7% higher than the 0.822 g/cm³ reported for 2,6-dimethyl-1-heptanol . Procurement specifications that fail to designate the precise isomer risk introducing a systematic 2.7% volumetric error into downstream batch calculations, directly affecting product consistency and release specification compliance.

Application
Selection Property
Validation Focus
Mammalian semiochemical research
Isomer identity confirmation
GC retention and mass spectrum matching
Thermodynamic reference fluid
Critically evaluated dataset
NIST/TRC thermophysical property review
Environmental fate studies
Compiled Henry's Law constant
Air-water partitioning model input
Formulation development
Density specification
Mass-to-volume conversion accuracy

Technical Documentation Hub

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